![molecular formula C11H18N4 B6508856 2-[4-(propan-2-yl)piperazin-1-yl]pyrazine CAS No. 919496-40-5](/img/structure/B6508856.png)
2-[4-(propan-2-yl)piperazin-1-yl]pyrazine
Overview
Description
Scientific Research Applications
Antidepressant Research
The compound has been studied for its potential antidepressant effects. In rodent models of depression, it exhibited antidepressant-like effects at lower dose levels . The compound was found to reverse mCPP induced immobility and attenuate the antidepressant effects of fluoxetine and desipramine .
Neuropharmacological Potential
The compound has been screened for its neuropharmacological potential in various animal models . It has been found to restore behavioural deficits in olfactory bulbectomized rats, indicating a potential role in the treatment of neurodegenerative disorders .
Antibacterial Activity
A structurally similar compound, 3-(Piperazin-1-yl)-1,2-benzothiazole, has been synthesized and evaluated for its antibacterial activity . This suggests that “2-[4-(propan-2-yl)piperazin-1-yl]pyrazine” could also have potential antibacterial applications.
Derivatization Reagent
The compound may be used as a derivatization reagent for the carboxyl groups on peptides . This could be useful in the spectrophotometric analysis of phosphopeptides .
Anti-Tubercular Agents
Analogues of pyrazine and pyrazinamide, which are structurally similar to “2-[4-(propan-2-yl)piperazin-1-yl]pyrazine”, have been found to exhibit higher anti-TB activity against Mycobacterium tuberculosis . This suggests potential applications in the treatment of tuberculosis.
Alzheimer’s Disease Research
The compound could potentially be used in Alzheimer’s disease research. A study examining the effects of various agonists and antagonists of α1-AR on amyloid precursor protein processing revealed that antagonists could reduce the generation of beta amyloids formed in the brain of AD patients .
properties
IUPAC Name |
2-(4-propan-2-ylpiperazin-1-yl)pyrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-10(2)14-5-7-15(8-6-14)11-9-12-3-4-13-11/h3-4,9-10H,5-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMQCGQXVGRRLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylpiperazin-1-yl)pyrazine |
Synthesis routes and methods
Procedure details
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